4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide
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Description
4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C22H18N6O3S and its molecular weight is 446.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
One line of research involves the synthesis of thiazole and pyrazole derivatives, where compounds have been evaluated for their antimicrobial properties. For example, Gouda et al. (2010) synthesized new compounds based on the 4,5,6,7-tetrahydrobenzo[b]thiophene moiety and evaluated them as antimicrobial agents, finding that some exhibited promising activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Similarly, Bondock et al. (2008) utilized a key intermediate to synthesize new heterocycles, including pyrazolo[5,1-c][1,2,4]triazine, and evaluated their antimicrobial activities, with some compounds showing promising results (Bondock, Rabie, Etman, & Fadda, 2008).
Anticancer Activities
The potential anticancer activities of pyrazolopyrimidine derivatives have also been explored. Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated them for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, revealing structure-activity relationships indicative of potential anticancer agents (Rahmouni et al., 2016).
Insecticidal Activities
Investigations into the insecticidal properties of synthesized compounds have yielded promising results as well. For instance, a study by Soliman et al. (2020) synthesized a series of compounds incorporating a sulfonamide-bearing thiazole moiety, which were then evaluated for their insecticidal effects against the cotton leafworm, Spodoptera littoralis. Several compounds showed potent toxic effects, indicating their potential as insecticidal agents (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Properties
IUPAC Name |
4-[[2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3S/c23-19(30)13-6-8-14(9-7-13)25-18(29)10-16-12-32-22-26-20-17(21(31)27(16)22)11-24-28(20)15-4-2-1-3-5-15/h1-9,11,16H,10,12H2,(H2,23,30)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTRWQCNZRHQHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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